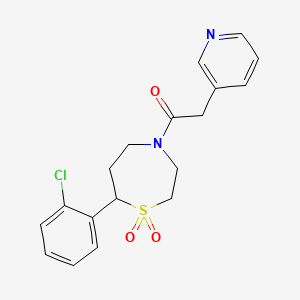
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that belongs to the thiazepane class of molecules. It is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Catalytic Behavior and Polymerization
Investigations into the catalytic behavior of related compounds, such as iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, provide insights into their reactivity with ethylene, demonstrating their potential in the polymerization process. These studies not only contribute to the understanding of catalytic systems but also open avenues for developing new materials with specific properties (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Research into derivatives of pyrrolidine and pyrazoline compounds showcases the antimicrobial potential of molecules within this class. Studies have demonstrated the synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents, suggesting the relevance of these compounds in developing new therapeutic agents (P. Ravula et al., 2016).
Structural Characterization and Molecular Docking
Molecular structure, spectroscopic analysis, and molecular docking studies of certain pyrazole derivatives highlight the potential of these compounds in drug discovery. Detailed structural characterization, including spectroscopic and quantum chemical analysis, provides foundational knowledge for understanding the interaction mechanisms of these compounds with biological targets, aiding in the design of drugs with specific actions (C. Sivakumar et al., 2021).
Propiedades
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-6-2-1-5-15(16)17-7-9-21(10-11-25(17,23)24)18(22)12-14-4-3-8-20-13-14/h1-6,8,13,17H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBVUAZYYLKDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2955866.png)

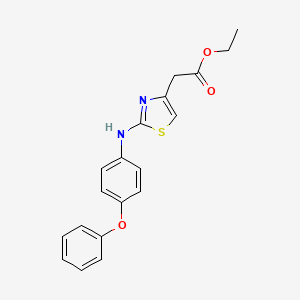
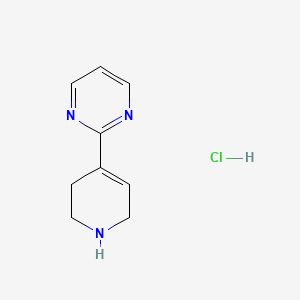
![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)
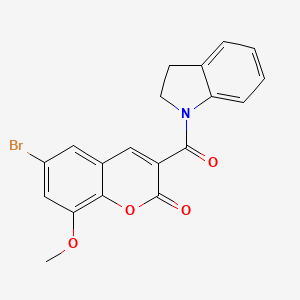
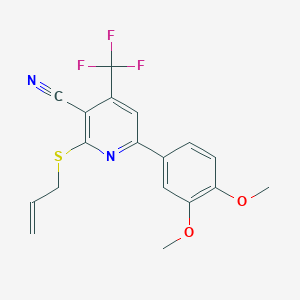
![N-cyclopropyl-1-[6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2955875.png)

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)
![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)
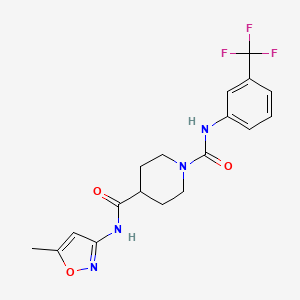
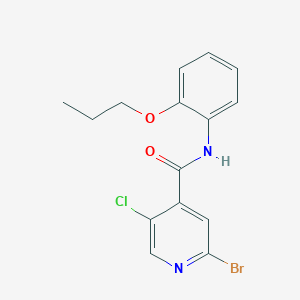
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)